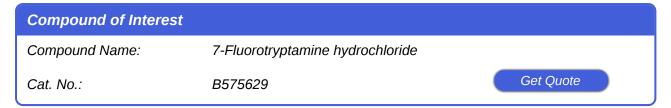


7-Fluorotryptamine Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorotryptamine hydrochloride is a fluorinated derivative of the neurotransmitter tryptamine. As a member of the tryptamine class, it is of significant interest to researchers in neuroscience, pharmacology, and medicinal chemistry. The introduction of a fluorine atom to the indole ring can modulate the molecule's electronic properties, metabolic stability, and receptor binding affinity, making 7-fluorotryptamine a valuable tool for structure-activity relationship (SAR) studies of serotonergic compounds. This technical guide provides a comprehensive overview of the available scientific information regarding **7-fluorotryptamine hydrochloride**, including its chemical properties, pharmacological profile, and relevant experimental protocols. While its biological effects are not extensively documented, existing data suggests it may act as a modulator of serotonin receptors and other G-protein coupled receptors.

Chemical and Physical Properties

7-Fluorotryptamine hydrochloride is a crystalline solid with the following properties:



| Property | Value |
|---------------------|--|
| IUPAC Name | 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride |
| Molecular Formula | C10H11FN2 · HCl |
| Molecular Weight | 214.7 g/mol |
| CAS Number | 159730-09-3 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml |
| Storage Temperature | -20°C |
| Stability | ≥ 5 years |

Pharmacology and Mechanism of Action

The pharmacological profile of **7-fluorotryptamine hydrochloride** is not yet fully elucidated. However, based on its structural similarity to other fluorinated tryptamines and preliminary research, its primary biological targets are thought to be serotonin (5-HT) receptors and G-protein coupled receptor 5A (GPRC5A).

Serotonin Receptor Activity (Putative)

7-Fluorotryptamine is hypothesized to act as an agonist at serotonin receptors. Studies on other hallucinogenic tryptamines with fluorine substitutions at various positions on the indole ring have shown selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[1] [2] However, specific binding affinity (K_i) and functional activity (EC₅₀/IC₅₀) data for 7-fluorotryptamine at serotonin receptors are not readily available in the current body of scientific literature. For comparative purposes, data for the closely related 5-fluorotryptamine and 6-fluorotryptamine are presented in the data table below.

GPRC5A Agonism



7-Fluorotryptamine has been identified as a potent synthetic agonist of GPRC5A. It has been shown to induce GPRC5A-mediated β -arrestin recruitment with an EC50 of 7.2 μ M.[3] GPRC5A is an orphan G-protein coupled receptor implicated in various cellular processes, and its signaling pathways are a subject of ongoing research, particularly in the context of cancer.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for **7-fluorotryptamine hydrochloride** and related fluorinated tryptamines for comparison.



| Compound | Target | Assay Type | Value (unit) |
|--------------------|---------------------------------------|---------------------------------------|--------------------------------|
| 7-Fluorotryptamine | GPRC5A | β-arrestin recruitment | 7.2 (EC ₅₀ , μM)[3] |
| 5-Fluorotryptamine | 5-HT1a | Radioligand binding (K _i) | 18 (nM) |
| 5-HT _{1e} | Functional assay (pK _i) | 6.3 | |
| 5-HT _{2a} | Functional assay (EC50) | 2.64 - 58 (nM) | |
| 5-HT _{2a} | Full agonist (Emax) | 110% | _ |
| 5-HT₂B | Radioligand binding (K _i) | 5.7 (nM) | _ |
| 5-HT₂C | Radioligand binding (K _i) | 3.72 (nM) | _ |
| SERT | Serotonin release (EC50) | 10.1 (nM) | _ |
| DAT | Dopamine release (EC50) | 82.3 (nM) | _ |
| NET | Norepinephrine release (EC50) | 464 (nM) | _ |
| MAO-A | Inhibition (IC50) | 13,200 (nM) | _ |
| MAO-B | Inhibition (IC50) | 52,500 (nM) | _ |
| 6-Fluorotryptamine | 5-HT _{1a} | Radioligand binding (K _i) | 267 (nM) |
| 5-HT _{2a} | Radioligand binding (K _i) | 606 (nM) | |
| 5-HT _{2a} | Full agonist (EC50) | 4.56 (nM) | _ |
| 5-HT _{2a} | Full agonist (Emax) | 101% | _ |
| SERT | Serotonin release (EC50) | 4.4 (nM) | _ |



| DAT | Dopamine release (EC50) | 106 (nM) |
|-------|--|------------|
| NET | Norepinephrine release (EC ₅₀) | 1,575 (nM) |
| MAO-A | Inhibition (IC50) | 1,580 (nM) |
| МАО-В | Inhibition (IC50) | 5,620 (nM) |

Data for 5-Fluorotryptamine and 6-Fluorotryptamine are included for comparative purposes and are derived from various sources.

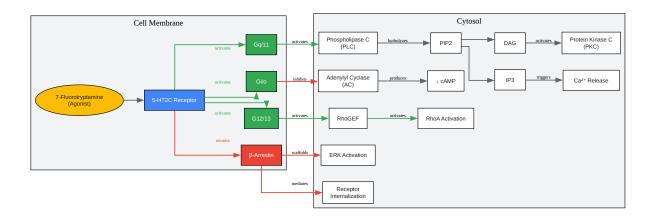
Signaling Pathways

The putative and confirmed signaling pathways for the primary targets of 7-fluorotryptamine are illustrated below.

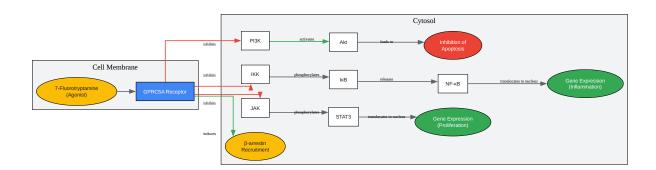
Putative 5-HT₂C Receptor Signaling Pathway

Activation of the 5-HT₂C receptor can lead to the engagement of multiple G-protein signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). However, evidence also suggests coupling to Gi/0 and $G_{12}/13$ proteins, as well as β -arrestin recruitment.

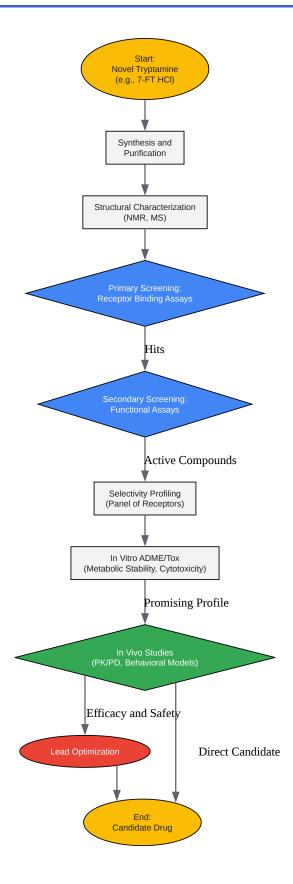












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- 3. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function PMC [pmc.ncbi.nlm.nih.gov]
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